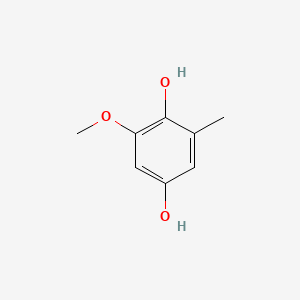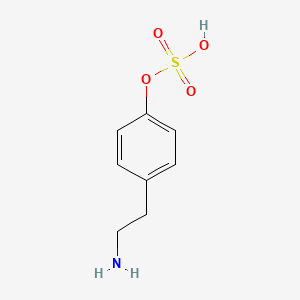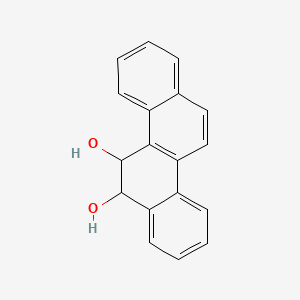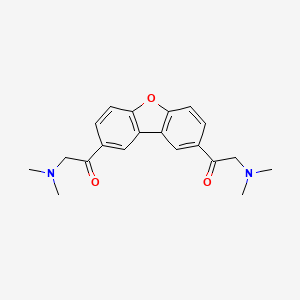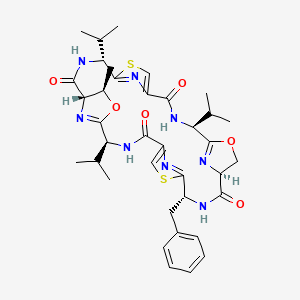
Patellamide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patellamide F is a natural product found in Lissoclinum patella with data available.
Scientific Research Applications
Biosynthesis and Bioactivity Patellamide F, a member of the patellamide class of cyclic peptides, has been the subject of various scientific studies due to its unique biosynthetic pathways and bioactivities. The biosynthesis of patellamides, including Patellamide F, involves a series of complex biochemical transformations such as amino acid heterocyclization, peptide cleavage, peptide macrocyclization, heterocycle oxidation, and epimerization. These pathways produce molecules with a complex framework and exhibit a diverse array of activities due to the variability of amino acids found in them. Structural biology has played a significant role in understanding these pathways and the enzyme activities involved, except for epimerization which may occur spontaneously (Koehnke et al., 2014).
Symbiotic Associations and Genetic Insights Patellamides are known to be synthesized by Prochloron spp., cyanobacterial symbionts of ascidians. The precise biosynthetic source of these compounds was confirmed through the sequencing of the Prochloron didemni genome and the identification of patellamide biosynthetic genes. The entire biosynthetic pathway was functionally expressed in Escherichia coli, shedding light on the symbiotic relationship between host ascidians and their cyanobacterial symbionts and the genetic basis of patellamide biosynthesis (Schmidt et al., 2005).
Diversity and Chemical Ecology The diversity of patellamides is generated through hypervariable cassettes within a conserved genetic background in Prochloron spp. Each strain contains a unique pathway, leading to a mixture of patellamides in ascidians, creating a chemical library of compounds. This diversity is likely significant for the chemical ecology of the symbiotic relationship, and the understanding of this process has even enabled the engineering of novel cyclic peptides in E. coli, demonstrating the potential for biotechnological applications (Donia et al., 2006).
Bioinorganic Chemistry and Potential Functions Patellamides, including Patellamide F, have been studied extensively for their metal-binding properties, particularly with copper(II) ions. This aspect of patellamides is crucial for understanding their potential biological roles and applications in bioinorganic chemistry. The formation of copper(II)-patellamide complexes and their implications in biological processes such as hydrolysis reactions and potential ecological functions have been a focal point of research. Studies have explored the structural details of these complexes and their potential as catalysts in various biological reactions, highlighting the intricate interplay between metal ions and patellamide peptides (Maauof et al., 2009).
properties
Product Name |
Patellamide F |
|---|---|
Molecular Formula |
C37H46N8O6S2 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,22S,25R)-25-benzyl-7-methyl-4,11,18-tri(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C37H46N8O6S2/c1-17(2)26-34-39-23(14-50-34)30(46)38-22(13-21-11-9-8-10-12-21)36-40-24(15-52-36)31(47)43-27(18(3)4)35-45-29(20(7)51-35)33(49)44-28(19(5)6)37-41-25(16-53-37)32(48)42-26/h8-12,15-20,22-23,26-29H,13-14H2,1-7H3,(H,38,46)(H,42,48)(H,43,47)(H,44,49)/t20-,22-,23+,26+,27+,28-,29+/m1/s1 |
InChI Key |
DIJMIACMPAVWLR-HJXMHUEUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CO4)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N[C@H](C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
synonyms |
patellamide F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1211124.png)
![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)
![4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1211128.png)

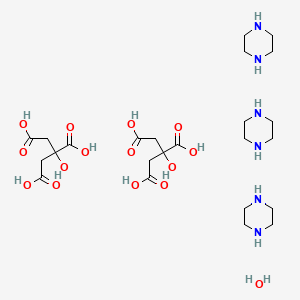


![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)
